2-(Methylamino)butanenitrile hydrochloride
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Overview
Description
2-(Methylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C5H11ClN2 It is a derivative of butanenitrile, where a methylamino group is attached to the second carbon atom, and it is present in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)butanenitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobutanenitrile with methylamine. The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-bromobutanenitrile and methylamine, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)butanenitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium cyanide, and the reaction is typically carried out in an organic solvent like ethanol.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of butanenitrile can be formed.
Reduction: The major product is 2-(methylamino)butylamine.
Hydrolysis: The major product is 2-(methylamino)butanoic acid.
Scientific Research Applications
2-(Methylamino)butanenitrile hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Methylamino)butanenitrile hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)butanenitrile: Lacks the methyl group on the amino nitrogen.
2-(Dimethylamino)butanenitrile: Contains an additional methyl group on the amino nitrogen.
2-(Ethylamino)butanenitrile: Contains an ethyl group instead of a methyl group on the amino nitrogen.
Uniqueness
2-(Methylamino)butanenitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the amino nitrogen can affect its binding affinity to receptors and enzymes, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(methylamino)butanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-5(4-6)7-2;/h5,7H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHRXDCWMDDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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